

Technical Support Center: Curing Kinetics of Ajicure PN-23 with Fillers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ajicure PN 23

Cat. No.: B1179949

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the latent curing agent Ajicure PN-23, particularly concerning the influence of fillers on its curing kinetics.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and curing of epoxy resins with Ajicure PN-23 and various fillers.

Issue 1: Incomplete or Slow Curing

Symptoms:

- The epoxy resin remains tacky or soft after the recommended curing schedule.
- The glass transition temperature (T_g) is significantly lower than expected.
- Poor mechanical properties of the cured product.

Possible Causes and Solutions:

Cause	Troubleshooting Steps
Incorrect Curing Temperature or Time	Ajicure PN-23 is a latent curing agent that requires thermal activation. ^[1] ^[2] Ensure the curing oven is properly calibrated and reaches the target temperature. Verify the recommended curing schedule for your specific resin and filler system. For Ajicure PN-23, a typical starting point is 80°C for 30 minutes. ^[2]
Improper Mixing	Inadequate dispersion of Ajicure PN-23 and fillers can lead to localized areas of uncured resin. ^[3] It is recommended to use a high-shear mixer or a three-roll mill for optimal dispersion. For liquid epoxies, solvent-assisted dispersion can be employed, followed by solvent removal under vacuum.
Moisture Contamination	Moisture can interfere with the curing reaction. ^[4] Store Ajicure PN-23 and fillers in a dry environment. It is advisable to mix components in a controlled humidity environment and consider using a vacuum mixer to avoid moisture absorption. ^[1]
Incorrect Formulation Ratios	An incorrect ratio of epoxy resin to Ajicure PN-23 can result in an incomplete reaction. ^[5] The recommended dosage for Ajicure PN-23 is typically 15-25 parts per hundred resin (phr) when used as a hardener. ^[6]
Filler Interference	Some fillers can interact with the curing agent or the epoxy resin, retarding the cure. This is especially true for fillers with acidic or basic surface groups. Surface-treated fillers can sometimes mitigate these effects. Consider performing a small-scale test cure with a new filler to evaluate its impact.

Issue 2: Formation of Bubbles or Voids in the Cured Epoxy

Symptoms:

- Visible bubbles or voids on the surface or within the bulk of the cured epoxy.
- Reduced mechanical strength and poor aesthetic quality.

Possible Causes and Solutions:

Cause	Troubleshooting Steps
Air Entrapment During Mixing	High-speed mixing can introduce air into the viscous resin.[3] After mixing, degas the formulation under vacuum until bubbling subsides.
Outgassing from Porous Fillers	Some fillers can release adsorbed air or moisture during the heating ramp, leading to bubbles.[7] Pre-drying the fillers in an oven before incorporation can help eliminate this issue.
Too Rapid Heating Rate	A fast heating rate can cause a rapid decrease in viscosity and a simultaneous acceleration of the curing reaction, trapping any residual air.[7] A slower, staged heating ramp can allow more time for air to escape before gelation.

Frequently Asked Questions (FAQs)

Q1: What is Ajicure PN-23 and how does it work?

A1: Ajicure PN-23 is an amine adduct-based latent curing agent and accelerator for dicyandiamide (DICY) cured epoxy systems.[6] Its latency is due to its insolubility in epoxy resin at room temperature.[8] Upon heating, it becomes soluble and highly reactive, initiating the crosslinking reaction.[8] This allows for the formulation of one-component epoxy systems with a long shelf life.[9]

Q2: How do fillers generally affect the curing kinetics of epoxy systems?

A2: Fillers can have several effects on curing kinetics:

- **Catalytic Effect:** Some fillers, like those with hydroxyl groups on their surface (e.g., silica), can catalyze the epoxy-amine reaction, leading to an increased reaction rate, especially at lower cure temperatures.
- **Inhibitory Effect:** Certain fillers may have surface chemistry that interferes with the curing reaction, slowing it down.
- **Viscosity Increase:** The addition of fillers increases the viscosity of the resin system. This can reduce molecular mobility and slow down the reaction rate, particularly in the later stages of curing.
- **Thermal Conductivity:** Fillers with high thermal conductivity (e.g., alumina) can improve heat distribution within the resin, leading to a more uniform cure.

Q3: What is the expected effect of adding silica or alumina fillers to an Ajicure PN-23 formulation?

A3: While specific data for Ajicure PN-23 with these fillers is limited, general trends suggest:

- **Silica:** Untreated silica, with its surface silanol groups, may accelerate the initial curing reaction. However, the increased viscosity at higher loadings could counteract this effect.
- **Alumina:** Alumina is generally considered more inert than silica but can also possess surface hydroxyl groups that may have a slight catalytic effect. Its primary influence is often related to the increase in thermal conductivity and viscosity.[\[10\]](#)

Q4: Can I use Ajicure PN-23 as a primary curing agent and as an accelerator?

A4: Yes, Ajicure PN-23 can be used in both ways. As a primary curing agent, it is typically used in concentrations of 15-25 phr.[\[6\]](#) As an accelerator for other curing agents like DICY, it is used in smaller amounts, typically 1-5 phr.[\[6\]](#)[\[11\]](#)

Q5: How can I determine the degree of cure of my filled Ajicure PN-23 system?

A5: Differential Scanning Calorimetry (DSC) is a common technique to determine the degree of cure.^[12] By measuring the residual heat of reaction of a partially cured sample and comparing it to the total heat of reaction of an uncured sample, the degree of cure can be calculated.^[13]

Quantitative Data

The following tables summarize the curing characteristics of Ajicure PN-23 in a standard bisphenol A epoxy resin (EEW 190).

Table 1: Curing Properties of Ajicure PN-23 without Fillers

Ajicure PN-23 (phr)	Gel Time at 80°C (min)	Gel Time at 100°C (min)	Gel Time at 120°C (min)	Tg after 120°C/60min cure (°C)
10	27.7	6.1	3.0	79
15	18.8	4.8	2.7	138
20	16.5	4.3	2.4	-
25	13.2	4.2	2.2	129
30	10.1	3.7	2.0	-

Data sourced from Ajinomoto technical literature.^[14]

Table 2: Illustrative Influence of Fillers on Curing Kinetics of an Epoxy-Amine System

Filler Type	Filler Loading (wt%)	Onset of Cure (°C)	Peak Exotherm Temp (°C)	Heat of Reaction (J/g)
None	0	~120	~135	~450
Fumed Silica	10	~115	~130	~420
Alumina	20	~118	~132	~400

Note: This data is illustrative and based on general trends observed in the literature for epoxy-amine systems. Actual values will vary depending on the specific filler, particle size, surface treatment, and epoxy resin used.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Curing Kinetics

Objective: To determine the heat of reaction, peak exothermic temperature, and glass transition temperature (T_g) of the curing system.

Methodology:

- Accurately weigh 5-10 mg of the uncured, filled epoxy formulation into a DSC pan.
- Seal the pan and place it in the DSC instrument. An empty, sealed pan should be used as a reference.
- Heat the sample at a constant rate (e.g., $10^{\circ}\text{C}/\text{min}$) from room temperature to a temperature above the completion of the curing exotherm (e.g., 250°C).[\[15\]](#)
- Record the heat flow as a function of temperature.
- Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).
- To determine the T_g of the cured material, cool the sample and then reheat it at the same heating rate. The midpoint of the step-change in the heat flow curve corresponds to the T_g .[\[12\]](#)

2. Rheometry for Monitoring Viscosity and Gel Point

Objective: To measure the change in viscosity during curing and determine the gel time.

Methodology:

- Place the uncured, filled epoxy formulation onto the lower plate of a parallel-plate rheometer.
- Lower the upper plate to the desired gap setting.

- Perform an isothermal time sweep at the desired cure temperature. Use a small-amplitude oscillatory shear to monitor the storage modulus (G') and loss modulus (G'').[\[16\]](#)
- The gel point is identified as the time at which the G' and G'' curves intersect.[\[17\]](#)

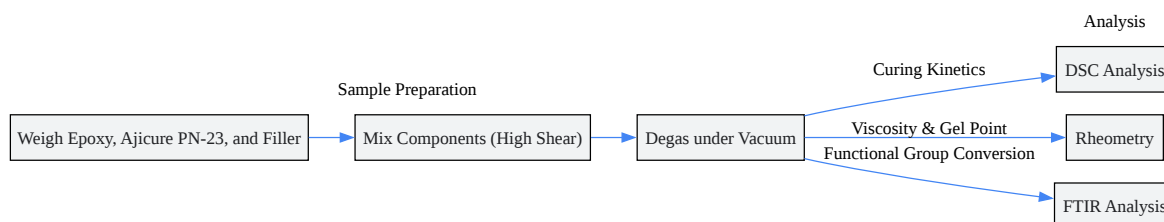
3. Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Functional Group Conversion

Objective: To track the disappearance of epoxy groups and the formation of hydroxyl groups during the curing reaction.

Methodology:

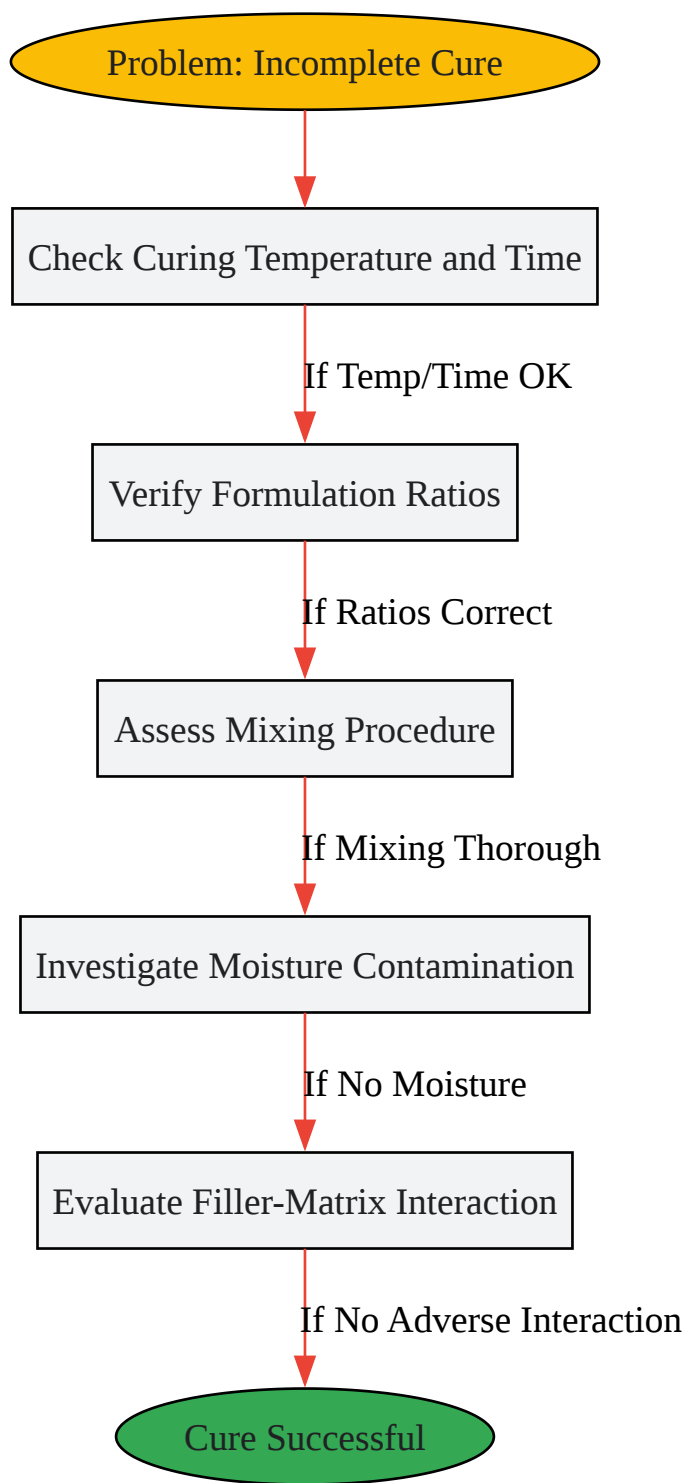
- Place a thin film of the uncured, filled epoxy formulation between two salt plates (e.g., KBr).
- Acquire an initial FTIR spectrum.
- Place the sample in an oven at the desired cure temperature for a specific time interval.
- Remove the sample and quickly acquire another FTIR spectrum.
- Repeat step 3 and 4 at various time intervals.
- Monitor the decrease in the intensity of the epoxy group peak (around 915 cm^{-1}) to follow the extent of the reaction.[\[18\]](#)[\[19\]](#)

Visualizations



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Caption: Experimental workflow for characterizing filled Ajicure PN-23 systems.



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Caption: Troubleshooting logic for incomplete curing issues.

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- To cite this document: BenchChem. [Technical Support Center: Curing Kinetics of Ajicure PN-23 with Fillers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1179949#influence-of-fillers-on-the-curing-kinetics-of-ajicure-pn-23>]

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